Cas no 2137090-30-1 (1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)-)

1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)- 化学的及び物理的性質
名前と識別子
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- 1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)-
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- インチ: 1S/C7H10N2OS/c1-2-5(8)6(10)7-9-3-4-11-7/h3-5H,2,8H2,1H3/t5-/m0/s1
- InChIKey: NPKMLYSTTDUQDL-YFKPBYRVSA-N
- ほほえんだ: C(C1=NC=CS1)(=O)[C@@H](N)CC
1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-799842-2.5g |
(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |
2137090-30-1 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
Enamine | EN300-799842-10.0g |
(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |
2137090-30-1 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
Enamine | EN300-799842-0.25g |
(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |
2137090-30-1 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
Enamine | EN300-799842-0.5g |
(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |
2137090-30-1 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
Enamine | EN300-799842-5.0g |
(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |
2137090-30-1 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
Enamine | EN300-799842-1.0g |
(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |
2137090-30-1 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
Enamine | EN300-799842-0.1g |
(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |
2137090-30-1 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
Enamine | EN300-799842-0.05g |
(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |
2137090-30-1 | 95% | 0.05g |
$827.0 | 2024-05-21 |
1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)- 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)-に関する追加情報
1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)
The compound 1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S), also known as (S)-2-Amino-1-(2-thiazolyl)-1-butanone, is a fascinating organic molecule with significant potential in various fields. Its CAS registry number is 2137090-30-1, which uniquely identifies it in scientific literature and databases. This compound belongs to the class of thiazole-containing compounds, which have garnered considerable attention due to their diverse biological activities and applications in drug discovery.
The structure of 1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S) comprises a thiazole ring fused with a butanone moiety and an amino group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key structural feature that contributes to the compound's unique properties. The presence of the amino group and the ketone functionality introduces additional complexity and reactivity to the molecule. The (S) configuration at the chiral center highlights its stereochemical importance, which is critical in determining its pharmacokinetic and pharmacodynamic properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (S)-configured compounds like this one. Researchers have employed asymmetric synthesis methods to achieve high enantioselectivity, ensuring the production of the desired stereoisomer. These methods often involve the use of chiral catalysts or auxiliary reagents to control the stereochemistry during the formation of the chiral center. Such advancements have significantly contributed to the scalability and cost-effectiveness of producing this compound for research and potential commercial applications.
The biological activity of 1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S) has been a focal point of recent studies. Preclinical research has demonstrated its potential as a modulator of various cellular pathways, making it a promising candidate for drug development. For instance, studies have shown that this compound exhibits potent activity against certain enzymes involved in neurodegenerative diseases. Its ability to cross the blood-brain barrier suggests its potential utility in treating central nervous system disorders.
In addition to its therapeutic potential, Thiazole-containing compounds like this one are also being explored for their role in agrochemicals and materials science. Their unique electronic properties make them suitable for applications in organic electronics and optoelectronics. Recent research has focused on incorporating such molecules into organic light-emitting diodes (OLEDs) and photovoltaic devices, where they can enhance device performance and efficiency.
The synthesis and characterization of 1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S) have been extensively documented in scientific literature. Researchers have employed various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity. These studies have provided valuable insights into its physical and chemical properties, paving the way for further exploration into its applications.
The stereochemistry of this compound plays a crucial role in determining its interactions with biological targets. The (S) configuration ensures specific binding affinities with proteins or enzymes, which is essential for therapeutic efficacy. Recent computational studies using molecular docking simulations have revealed that this compound exhibits favorable binding interactions with target receptors, further supporting its potential as a drug candidate.
In conclusion, 1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S), with its unique structure and promising biological activities, represents an exciting area of research in organic chemistry and pharmacology. Its stereochemical properties make it an attractive candidate for developing enantiomerically pure drugs with enhanced efficacy and reduced side effects. As research continues to uncover new applications for this compound, it holds great promise for advancing both therapeutic interventions and materials science.
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